molecular formula C7H9ClN2O B2393221 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride CAS No. 1354940-75-2

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride

Cat. No.: B2393221
CAS No.: 1354940-75-2
M. Wt: 172.61
InChI Key: LSTSYQROBHAOKP-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains a pyrido[4,3-b][1,4]oxazine motif, which is a structural feature found in several bioactive molecules . This suggests that the compound may interact with its targets in a similar manner to these molecules.

Biochemical Pathways

The biochemical pathways affected by this compound are currently under investigation. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired oxazine ring . The reaction is usually carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency and reproducibility in the final product.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Biological Activity

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound notable for its unique bicyclic structure that combines a pyridine ring and an oxazine ring. This structure contributes to its potential biological activity and makes it a candidate for further pharmaceutical research. The molecular formula of this compound is C7H6N2OC_7H_6N_2O, with a molecular weight of approximately 134.13 g/mol .

The compound exhibits significant chemical reactivity due to the presence of nitrogen and oxygen atoms in its structure. This reactivity is essential for synthesizing derivatives that may enhance biological activity or improve pharmacological properties .

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising areas:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit activity against various bacterial strains .
  • Anti-inflammatory Effects: Derivatives of this compound have shown potential in reducing inflammation .
  • Cancer Research: The compound is being investigated for its anticancer properties, potentially acting as a therapeutic agent in cancer treatment .

The exact mechanism of action for this compound remains largely unknown; however, it is believed to interact with specific biological macromolecules. Its structural similarity to other bioactive molecules suggests it may affect similar biochemical pathways .

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential to reduce inflammation in vitro
AnticancerInvestigated for efficacy in cancer cell lines

Case Study: Antimicrobial Properties

A study conducted on various heterocyclic compounds demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Anti-inflammatory Effects

In vitro assays were performed using human cell lines to assess the anti-inflammatory potential of this compound. The results showed a marked reduction in pro-inflammatory cytokines when treated with the compound compared to controls . This suggests a mechanism that may involve modulation of inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-aminopyridine with glyoxal under acidic conditions .

Table 2: Synthetic Routes

StepReactantsConditionsProduct
12-Aminopyridine + GlyoxalHCl catalystOxazine ring formation
2IntermediateHeatFinal product

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSYQROBHAOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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